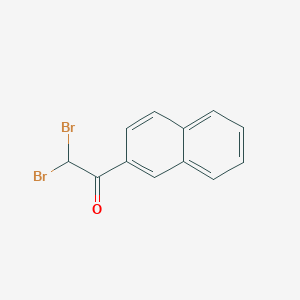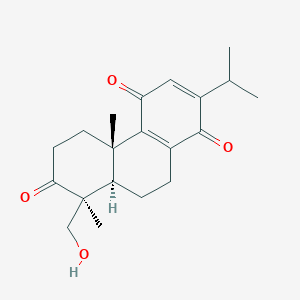
Syn-dodecachloropentacyclooctadecadiene
Description
Syn-dodecachloropentacyclooctadecadiene (SDCPCOD) is a highly symmetrical molecule composed of 18 atoms of carbon and chlorine. It is a member of the family of polychlorinated hydrocarbons (PCDDs), which are pollutants found in the environment. SDCPCOD has been studied extensively in the past decades due to its potential applications in the fields of medicine and biochemistry.
Scientific Research Applications
Structural Insights
Research has shown that the solution structures of DNA dodecamers containing specific configurations, such as cis-syn cyclobutane thymine dimers, reveal subtle distortions to the phosphodiester backbone. This includes a BII phosphate enabling the DNA helix to accommodate the dimer by destacking the base adjacent to the dimer, which has implications for the recognition and repair mechanisms of DNA damage (McAteer et al., 1998).
Thermodynamics and Kinetics
Studies on the thermal behavior of specific isomers, such as anti and syn isomers of 5,8-diethyl-7-hydroxy-6-dodecanone oxime, extracted from commercial reagents, have been explored. The thermal isomerization from anti to syn isomers suggests a mechanism based on nitroso-oxime tautomerism, highlighting the thermal stability and reactivity of these compounds (Keeney & Osseo-Asare, 1984).
Environmental Presence and Impact
The presence of chlorinated flame retardants and their dechlorinated analogs in the environment has been studied, indicating the ubiquity and potential ecological impacts of such compounds. Research on aquatic organisms near chemical production facilities has detected various chlorinated compounds, suggesting their persistence and bioaccumulation potential in aquatic food webs (Wang et al., 2015).
properties
IUPAC Name |
(1R,2R,5S,6S,9R,10R,13S,14S)-1,6,7,8,9,14,15,16,17,17,18,18-dodecachloropentacyclo[12.2.1.16,9.02,13.05,10]octadeca-7,15-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl12/c19-9-10(20)15(25)7-3-4-8-6(2-1-5(7)13(9,23)17(15,27)28)14(24)11(21)12(22)16(8,26)18(14,29)30/h5-8H,1-4H2/t5-,6+,7+,8-,13-,14+,15+,16- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQQAJOWXNCOPY-MXYLTYEXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CCC3C1C4(C(=C(C3(C4(Cl)Cl)Cl)Cl)Cl)Cl)C5(C(=C(C2(C5(Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H](CC[C@H]3[C@@H]1[C@]4(C(=C([C@@]3(C4(Cl)Cl)Cl)Cl)Cl)Cl)[C@]5(C(=C([C@@]2(C5(Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501016863 | |
| Record name | syn-Dechlorane Plus | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501016863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
653.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Syn-dodecachloropentacyclooctadecadiene | |
CAS RN |
135821-03-3 | |
| Record name | Dodecachloropentacyclooctadecadiene, syn- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135821033 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | syn-Dechlorane Plus | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501016863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DODECACHLOROPENTACYCLOOCTADECADIENE, SYN- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8VQI6058B5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: How does the fractional abundance of syn-Dechlorane Plus in the environment compare to the technical mixture?
A2: The fractional abundance of syn-DP (fsyn) can deviate from the technical mixture due to processes like stereoselective degradation and bioaccumulation. Studies have shown a depletion of syn-DP in sediments compared to the technical product [, , ], while syn-DP was enriched in air samples near a production facility []. These findings highlight the dynamic behavior of syn-DP in the environment.
Q2: What is known about the degradation of syn-Dechlorane Plus in the environment?
A3: Research suggests that syn-DP can undergo both photolytic and thermal degradation. In a laboratory setting, UV exposure led to a slight difference in isomeric half-life between syn-DP and anti-DP []. Additionally, lower fanti values in combusted residue from e-waste recycling suggest that thermal degradation during burning may influence isomer composition in environmental matrices [].
Q3: Does syn-Dechlorane Plus bioaccumulate in organisms?
A4: Yes, studies have demonstrated the bioaccumulation of syn-DP in various organisms. For example, syn-DP was detected in all tissue types of Chinese sturgeon, with the highest concentrations found in heart, adipose tissue, and eggs []. Research on benthic organisms, fish, and gulls from Liaodong Bay, China, further revealed that syn-DP can biomagnify in marine food webs, albeit to a lesser extent than other Dechlorane compounds [].
Q4: Are there differences in bioaccumulation between syn-Dechlorane Plus and anti-Dechlorane Plus?
A5: Yes, research suggests that syn-DP might be more readily bioaccumulated than anti-DP in certain species. Studies have shown a preferential accumulation of syn-DP in fish [, ], while a depletion of anti-DP was observed in organisms from a contaminated freshwater food web []. This species-specific stereoselective enrichment might be related to differences in metabolism, excretion, and uptake between the two isomers [].
Q5: How does the trophic transfer of syn-Dechlorane Plus compare to other persistent organic pollutants?
A6: Studies have shown that syn-DP can be transferred through food webs. In a freshwater food web from a contaminated site in South China, syn-DP was found to biomagnify with a trophic magnification factor (TMF) of 11.3 []. This biomagnification potential was comparable to or lower than highly recalcitrant PCB congeners but greater than PBDE congeners in the same food web [].
Q6: How is syn-Dechlorane Plus typically measured in environmental and biological samples?
A8: Gas chromatography coupled with mass spectrometry (GC-MS) is the most commonly used technique for analyzing syn-DP and other Dechlorane compounds in various matrices [, , , , , , , , , , , , ]. Sample preparation methods vary depending on the matrix but often involve extraction, cleanup, and concentration steps.
Q7: What are some challenges associated with analyzing syn-Dechlorane Plus?
A9: One challenge is the potential for degradation of syn-DP during analysis, especially during the gas chromatographic separation []. This can lead to an overestimation of degradation products and an underestimation of syn-DP itself. Careful optimization of analytical methods, including the use of clean injection liners and appropriate temperature programs, is crucial to minimize degradation and ensure accurate quantification.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



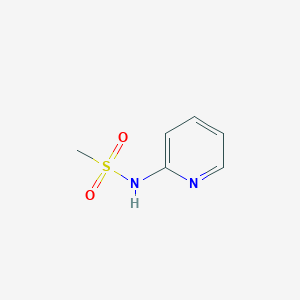

![7,7-Bis(4-(diethylamino)-2-ethoxyphenyl)furo[3,4-b]pyridin-5(7H)-one](/img/structure/B173635.png)

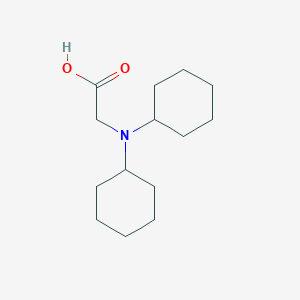

![8-Azabicyclo[3.2.1]octan-3-amine](/img/structure/B173645.png)
![Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B173646.png)
![(1S,6S,7R,8S,8aR)-6-Hydroperoxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/structure/B173647.png)

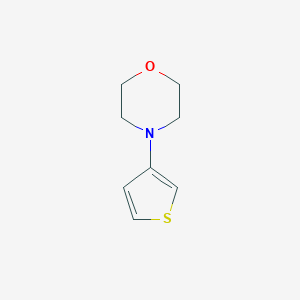
![3H-Pyrazolo[1,5-b][1,2,4]triazole-2-ethanamine](/img/structure/B173654.png)
